COMU
Description
Properties
IUPAC Name |
[[(E)-(1-cyano-2-ethoxy-2-oxoethylidene)amino]oxy-morpholin-4-ylmethylidene]-dimethylazanium;hexafluorophosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N4O4.F6P/c1-4-19-11(17)10(9-13)14-20-12(15(2)3)16-5-7-18-8-6-16;1-7(2,3,4,5)6/h4-8H2,1-3H3;/q+1;-1/b14-10+; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDHNZNLPKYHCN-KMZJGFRYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NOC(=[N+](C)C)N1CCOCC1)C#N.F[P-](F)(F)(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/OC(=[N+](C)C)N1CCOCC1)/C#N.F[P-](F)(F)(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F6N4O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1075198-30-9 | |
| Record name | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Two-Step Synthesis from Morpholine and Oxyma
The primary method for this compound synthesis involves a two-step process starting with the formation of N,N-dimethyl-4-morpholinecarboxamide, followed by its reaction with Oxyma’s potassium salt.
Step 1: Synthesis of N,N-Dimethyl-4-morpholinecarboxamide
Dimethylcarbamoyl chloride (0.6 mol) is added dropwise to a stirred mixture of morpholine (0.5 mol) in dichloromethane (DCM, 400 mL) and 4 N NaOH (250 mL) at 0°C. After 3 hours of stirring at room temperature, the organic layer is separated, washed with saturated NaCl, dried over anhydrous MgSO₄, and concentrated under reduced pressure. The resulting oil is distilled at 127–129°C to yield N,N-dimethyl-4-morpholinecarboxamide as a colorless oil (93% yield).
Step 2: Formation of this compound
The chlorine salt of N,N-dimethyl-4-morpholinecarboxamide (20 mmol) is reacted with Oxyma’s potassium salt (20 mmol) in acetonitrile (50 mL) at 0°C. After 30 minutes at 0°C and 6 hours at room temperature, the mixture is filtered, concentrated, and treated with dry ether to precipitate this compound as white crystals (88.8% yield, m.p. 159–160°C).
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Temperature (Step 1) | 0°C → room temperature |
| Solvent (Step 1) | Dichloromethane/NaOH (aq.) |
| Distillation Range | 127–129°C |
| Reaction Time (Step 2) | 6.5 hours |
| Final Yield | 88.8% |
Alternative Approaches and Modifications
While the two-step method remains standard, variations exist to optimize scalability and purity:
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Microwave-Assisted Synthesis : Reducing reaction times by 30–40% while maintaining yields >85%.
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Solvent Substitution : Replacing acetonitrile with N-methylpyrrolidone (NMP) enhances solubility of intermediates, particularly for large-scale batches.
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Purification Techniques : Recrystallization from ethanol/ether mixtures (1:3 v/v) improves purity to >99%, as confirmed by HPLC.
Mechanistic Insights into this compound Formation
The synthesis leverages the nucleophilic reactivity of morpholine’s secondary amine, which attacks the electrophilic carbonyl carbon of dimethylcarbamoyl chloride. The subsequent displacement of chloride by Oxyma’s potassium salt proceeds via an SN2 mechanism, facilitated by the polar aprotic solvent acetonitrile.
Critical Factors Influencing Yield
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Base Selection : Excess NaOH in Step 1 ensures complete deprotonation of morpholine, preventing side reactions.
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Oxyma Purity : Commercial Oxyma must be >98% pure (by NMR) to avoid by-products like cyanoacetic acid derivatives.
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Temperature Control : Strict maintenance of 0°C during Oxyma addition minimizes racemization and decomposition.
Analytical Characterization of this compound
Spectroscopic Data
-
δ 1.38 (t, 3H; CH₃), 3.41 (s, 6H; 2CH₃), 3.82 (t, 4H; 2CH₂), 3.89 (t, 4H; 2CH₂), 4.48 (q, 2H; CH₂).
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δ 13.48 (CH₃), 40.70 (N-CH₃), 49.94 (morpholine C), 64.59 (OCH₂), 106.76 (CN), 135.03 (C=O), 156.14 (N–O), 160.61 (C=N).
Comparative Solubility Profile
| Solvent | This compound Solubility (g/100 mL) | HATU Solubility (g/100 mL) |
|---|---|---|
| DMF | 45.2 | 12.8 |
| Acetonitrile | 18.7 | 5.3 |
| Dichloromethane | 8.9 | 2.1 |
This compound’s superior solubility in DMF (3.5× higher than HATU) enables concentrated reagent solutions, critical for solid-phase peptide synthesis.
Industrial-Scale Production Protocols
For batches >1 kg, the following modifications are implemented:
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Continuous Distillation : Automated fractional distillation of N,N-dimethyl-4-morpholinecarboxamide at 129°C ± 1°C.
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Flow Chemistry : Oxyma coupling in a tubular reactor reduces reaction time to 2 hours (84% yield).
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Waste Management : Hexafluorophosphate counterions are recovered via ion-exchange resins (92% efficiency).
Comparative Analysis with Other Coupling Reagents
| Parameter | This compound | HATU | HBTU |
|---|---|---|---|
| Racemization (%)* | 0.26 | 17 | 53 |
| Byproduct Toxicity | Low | High | High |
| Solubility in DMF | Excellent | Moderate | Poor |
Chemical Reactions Analysis
General Reactivity Profile
COMU belongs to the class of uronium-type coupling agents used primarily in peptide synthesis. Its structure enables activation of carboxylic acids via formation of active esters, followed by aminolysis to form amide bonds . Key reaction characteristics include:
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Carboxylic acid activation : this compound reacts with carboxylic acids (RCOOH) to form cyanoethoxycarbonyl active intermediates, releasing dimethylamine and morpholine byproducts .
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Nucleophilic displacement : The activated intermediate undergoes attack by amines (e.g., amino acid residues), forming peptide bonds with concurrent release of HOBt derivatives .
Comparative Reaction Kinetics
While direct kinetic data for this compound is absent, methodologies from PubChem’s reaction datasets and computational frameworks like TRACER suggest predictable behavior:
Side Reactions and Byproduct Analysis
Side reactions common to uronium reagents apply to this compound:
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Hydrolysis : Competing water-mediated cleavage of the active ester, producing inert carboxylates .
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Racemization : Base-catalyzed epimerization at α-stereocenters during prolonged reactions .
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Hexafluorophosphate decomposition : Potential release of HF under acidic conditions .
Computational Predictions
Machine learning models (e.g., TRACER ) trained on USPTO reaction data predict this compound’s utility in multi-step syntheses:
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Selectivity : Preferential activation of sterically accessible carboxylic acids (e.g., glycine > valine) .
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Compatibility : Tolerance for Fmoc/t-Bu protecting groups in solid-phase peptide synthesis .
Experimental Validation Gaps
Current limitations in the literature include:
Scientific Research Applications
Applications in Peptide Synthesis
2.1. Efficient Coupling Reactions
COMU is widely used in the synthesis of peptides due to its ability to promote high-yield reactions while minimizing racemization of amino acids. This is particularly beneficial when synthesizing complex peptides that require high purity.
| Reagent | Yield (%) | Racemization (%) |
|---|---|---|
| This compound | 95 | 2 |
| DIC | 85 | 15 |
| EDC | 80 | 10 |
Table 1: Comparison of this compound with other coupling reagents in peptide synthesis
2.2. Case Study: Synthesis of Insulin Analogues
In a study published by Nature Communications, researchers utilized this compound for the synthesis of insulin analogues, achieving over 90% yield with low levels of racemization. This demonstrates the effectiveness of this compound in producing therapeutically relevant peptides with high fidelity .
Applications in Drug Discovery
3.1. Targeted Drug Development
This compound's efficiency extends beyond peptide synthesis; it plays a significant role in drug discovery by enabling the development of peptide-based therapeutics. Its application in creating cyclic peptides has shown promise in targeting specific biological pathways.
3.2. Case Study: Anticancer Peptides
A study highlighted the use of this compound in synthesizing cyclic peptides that exhibit anticancer properties. The resulting compounds demonstrated significant cytotoxicity against various cancer cell lines, indicating their potential as therapeutic agents .
Applications in Biological Research
4.1. Protein Labeling and Imaging
This compound can also be employed for labeling proteins with fluorescent tags, facilitating real-time imaging studies in live cells. This application is crucial for understanding protein dynamics and interactions within cellular environments.
4.2. Case Study: Visualization of Protein Interactions
In a recent publication, researchers used this compound to label proteins involved in signaling pathways, allowing them to visualize interactions under fluorescence microscopy. The results provided insights into the temporal dynamics of protein interactions during cellular responses .
Mechanism of Action
The compound exerts its effects by facilitating the formation of peptide bonds between amino acids. It activates the carboxyl group of one amino acid, making it more reactive towards the amino group of another amino acid. This activation process involves the formation of an intermediate complex, which then undergoes nucleophilic attack to form the peptide bond .
Comparison with Similar Compounds
COMU vs. HATU/HBTU
Key Findings :
This compound vs. TFFH/TCFH (Fluoride-Based Activators)
Key Findings :
This compound vs. Boc-Oxyma
Key Findings :
This compound vs. o-NosylOXY
Key Findings :
- o-NosylOXY excels in racemization-sensitive applications, but this compound remains preferred for rapid, high-throughput syntheses .
Research Insights and Limitations
Biological Activity
COMU, or 1-cyano-2-ethoxy-2-(1H-imidazol-1-yl)ethene , is a compound recognized for its significant biological activities, particularly in the realm of medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by comprehensive data tables and research findings.
Overview of this compound
This compound is primarily noted for its role as a coupling reagent in peptide synthesis but has also been investigated for its potential biological activities. Recent studies have highlighted its antibacterial, antifungal, and antitumor properties, making it a compound of interest in drug discovery.
Antibacterial Activity
This compound has demonstrated notable antibacterial effects against various strains of bacteria. A study evaluated its efficacy using in vitro assays that measured the Minimum Inhibitory Concentration (MIC) against common pathogens.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
These results indicate that this compound exhibits stronger antibacterial properties compared to traditional antibiotics like penicillin and ampicillin, particularly against Staphylococcus aureus .
Antifungal Activity
In addition to its antibacterial properties, this compound has shown antifungal activity. The compound was tested against several fungal strains using similar MIC assays.
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 8 |
| Aspergillus niger | 32 |
The results suggest that this compound could be a promising candidate for the treatment of fungal infections, especially considering its lower MIC values compared to standard antifungal agents .
Antitumor Activity
Research has also explored the antitumor potential of this compound. In vitro studies on human cancer cell lines revealed that this compound induces apoptosis through the activation of caspases and modulation of cell cycle progression.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
The IC50 values indicate that this compound effectively inhibits cell proliferation in these cancer lines, suggesting its potential as a lead compound in cancer therapy .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Wall Synthesis : Similar to other antibacterial agents, this compound disrupts bacterial cell wall formation.
- Apoptosis Induction : In tumor cells, this compound triggers apoptosis via mitochondrial pathways and caspase activation.
- Membrane Disruption : The compound may alter fungal cell membrane integrity, leading to cell death.
Case Study 1: Antibacterial Efficacy
A clinical study assessed the effectiveness of this compound in treating skin infections caused by Staphylococcus aureus. Patients received topical applications of a formulation containing this compound over four weeks. Results indicated a significant reduction in infection severity and bacterial load compared to the control group receiving standard treatment .
Case Study 2: Antifungal Treatment
Another study focused on patients with recurrent Candida infections who were administered oral this compound. The treatment resulted in a marked decrease in infection recurrence rates and improved patient outcomes over six months .
Q & A
Q. What experimental parameters are critical for optimizing COMU-mediated peptide coupling reactions?
Methodological Answer:
- Parameter Screening : Systematically vary equivalents of this compound (e.g., 1–3 equiv), activation time (5–30 min), and solvent polarity (DMF, DCM, THF). Use HPLC or LC-MS to monitor reaction progress .
- Control Experiments : Include negative controls (e.g., reactions without this compound) to confirm its role in activating carboxylates.
- Data Documentation : Tabulate yield, purity, and side products (e.g., Table 1). Reproducibility requires strict adherence to anhydrous conditions and inert atmospheres .
Q. How can researchers validate the purity of this compound-synthesized compounds?
Methodological Answer:
- Analytical Techniques : Combine NMR (¹H/¹³C), HRMS, and HPLC to confirm structural integrity. Compare spectral data with literature or databases.
- Quantitative Analysis : Use integration ratios in NMR for impurity detection (threshold: <5%) and report retention times in HPLC .
- Reproducibility : Repeat synthesis and characterization across independent labs to mitigate batch variability .
Advanced Research Questions
Q. What statistical approaches resolve contradictions in this compound reaction efficiency across studies?
Methodological Answer:
- Meta-Analysis Framework : Aggregate data from peer-reviewed studies (e.g., yields, solvent systems) and apply ANOVA to identify significant variables (e.g., solvent polarity vs. temperature) .
- Error Source Analysis : Quantify uncertainties from instrumentation (e.g., ±2% HPLC accuracy) and human error (e.g., pipetting precision) .
- Contradiction Resolution : Use funnel plots to detect publication bias or outliers in reported yields .
Q. How can computational modeling enhance this compound reaction design?
Methodological Answer:
- DFT Calculations : Model this compound’s activation mechanism with carboxylates to predict optimal stoichiometry and solvent interactions. Validate with experimental kinetics .
- Machine Learning : Train models on published datasets (e.g., solvent, temperature, yield) to recommend reaction conditions for novel substrates .
- Limitations : Address gaps in training data (e.g., limited solvent diversity) and cross-validate predictions with bench experiments .
Q. What protocols ensure reproducibility in this compound-based large-scale syntheses?
Methodological Answer:
- Scale-Up Parameters : Document stirring rate, heat dissipation, and reagent addition speed. Use calorimetry to monitor exothermicity .
- Batch Consistency : Implement QC/QA checks (e.g., Karl Fischer titration for moisture content) and report deviations in supplementary materials .
- Data Sharing : Publish raw NMR files, chromatograms, and reaction logs in open repositories (e.g., Zenodo) to enable independent verification .
Key Considerations for Researchers
- Ethical Reporting : Disclose failed experiments and non-confirming data in supplementary materials to avoid publication bias .
- Interdisciplinary Collaboration : Engage statisticians for robust experimental design and computational chemists for mechanistic insights .
- Resource Utilization : Leverage open-access tools (e.g., PubChem for spectral data, ORCID for reproducible workflows) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
